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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-
Formylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic

synthesis. By detailing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside standardized experimental protocols, this document serves

as a vital resource for the identification, purification, and structural elucidation of this

compound.

Core Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for 3-
Formylbenzenesulfonamide. This data has been generated using computational prediction

tools to provide a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of 3-Formylbenzenesulfonamide in CDCl₃ reveals distinct

signals corresponding to the aromatic, aldehydic, and sulfonamide protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.3 Singlet 1H Aromatic proton (H-2)

~8.1 Doublet 1H Aromatic proton (H-4)

~7.9 Doublet 1H Aromatic proton (H-6)

~7.6 Triplet 1H Aromatic proton (H-5)

~4.9 Broad Singlet 2H
Sulfonamide protons

(-SO₂NH₂)

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon skeleton of the

molecule.

Chemical Shift (δ) ppm Assignment

~191 Aldehyde carbon (C=O)

~145 Aromatic carbon (C-3)

~138 Aromatic carbon (C-1)

~135 Aromatic carbon (C-5)

~130 Aromatic carbon (C-6)

~128 Aromatic carbon (C-2)

~126 Aromatic carbon (C-4)

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350, ~3250 Medium, Broad N-H stretching (sulfonamide)

~3080 Weak C-H stretching (aromatic)

~2850, ~2750 Weak C-H stretching (aldehyde)

~1700 Strong C=O stretching (aldehyde)

~1580, ~1470 Medium C=C stretching (aromatic)

~1340, ~1160 Strong S=O stretching (sulfonamide)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Ratio Relative Intensity (%) Proposed Fragment

185 High [M]⁺ (Molecular Ion)

184 Moderate [M-H]⁺

120 Moderate [M-SO₂NH]⁺

106 High [C₇H₆O]⁺

92 Moderate [C₆H₄O]⁺

77 Moderate [C₆H₅]⁺

65 Low [SO₂NH]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of 3-Formylbenzenesulfonamide in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to

the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount

(1-2 mg) of 3-Formylbenzenesulfonamide with approximately 100 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum

from 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-Formylbenzenesulfonamide in a

suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct

infusion or after separation by liquid chromatography.

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For

fragmentation analysis (MS/MS), select the molecular ion (m/z 185) as the precursor ion and

subject it to collision-induced dissociation (CID).

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Formylbenzenesulfonamide.
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formylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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